2-Fluoro-4-methylpyridine-3-carboxylic acid

Description

Structural Overview and Nomenclature

This compound possesses the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 grams per mole. The compound is also known by its systematic name 2-fluoro-4-methylnicotinic acid, reflecting the traditional nomenclature system for pyridine carboxylic acids where the pyridine-3-carboxylic acid framework is referred to as nicotinic acid. The Chemical Abstracts Service registry number for this compound is 1060804-77-4, providing a unique identifier for database searches and regulatory purposes.

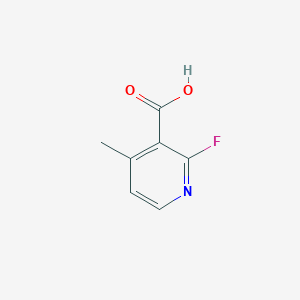

The structural architecture of this molecule features a six-membered aromatic pyridine ring with three distinct substituents positioned at specific locations. The fluorine atom occupies the 2-position, establishing an ortho relationship with the nitrogen atom in the ring. The methyl group is positioned at the 4-position, creating a para relationship with the nitrogen center. The carboxylic acid functionality is located at the 3-position, maintaining a meta relationship with the nitrogen atom and an ortho relationship with both the fluorine and methyl substituents.

The Simplified Molecular Input Line Entry System representation for this compound is CC1=C(C(=NC=C1)F)C(=O)O, which provides a linear notation describing the connectivity and arrangement of atoms within the molecular structure. This structural arrangement creates a unique electronic environment where the electron-withdrawing fluorine atom and the electron-donating methyl group exert opposing inductive effects on the pyridine ring system.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₇H₆FNO₂ | Experimental |

| Molecular Weight | 155.13 g/mol | Calculated |

| Boiling Point | 311.4±37.0 °C | Predicted |

| Density | 1.341±0.06 g/cm³ | Predicted |

| pKa | 2.18±0.32 | Predicted |

| Topological Polar Surface Area | 50.19 Ų | Calculated |

| LogP | 1.22732 | Calculated |

Historical Development in Heterocyclic Chemistry

The development of fluorinated pyridine derivatives such as this compound is rooted in the broader historical evolution of heterocyclic chemistry, which began gaining momentum in the early 19th century. The foundational work in heterocyclic chemistry commenced in 1818 when Brugnatelli synthesized alloxan from uric acid, followed by Dobereiner's production of furfural in 1832 through the treatment of starch with sulfuric acid. These early discoveries established the groundwork for understanding the synthesis and properties of ring systems containing heteroatoms.

The specific development of pyridine chemistry reached a significant milestone in 1881 when Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives. The Hantzsch pyridine synthesis typically employed a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia as the nitrogen donor, initially producing a dihydropyridine intermediate that was subsequently oxidized to yield the corresponding pyridine derivative. This methodology laid the foundation for systematic approaches to pyridine synthesis that would later be adapted for the preparation of substituted pyridine derivatives.

The industrial production of pyridine compounds experienced dramatic expansion in the early 21st century, with annual production capacity reaching 30,000 tonnes in mainland China alone by the early 2000s. This increased production capacity facilitated the development of more complex pyridine derivatives, including fluorinated variants that had previously been accessible only through specialized synthetic routes.

The introduction of fluorine into organic molecules gained particular prominence as researchers recognized the unique properties imparted by the carbon-fluorine bond. The field of fluorinated heterocyclic chemistry expanded significantly as synthetic methodologies improved, enabling the preparation of compounds such as this compound through increasingly sophisticated fluorination techniques.

Table 2: Historical Milestones in Heterocyclic and Pyridine Chemistry

| Year | Development | Significance |

|---|---|---|

| 1818 | Brugnatelli synthesizes alloxan | First documented heterocycle synthesis |

| 1832 | Dobereiner produces furfural | Early furan derivative preparation |

| 1849 | Anderson isolates pyridine | First pure pyridine isolation |

| 1881 | Hantzsch pyridine synthesis | Systematic pyridine derivative synthesis |

| 1924 | Chichibabin pyridine synthesis | Industrial-scale pyridine production |

| Early 2000s | Expanded pyridine production | 30,000 tonnes annual capacity in China |

Significance in Fluorinated Pyridine Derivatives

This compound occupies a particularly important position within the broader category of fluorinated pyridine derivatives due to its unique combination of electronic and structural features. The strategic incorporation of fluorine atoms into heterocyclic compounds has become increasingly significant in pharmaceutical and materials chemistry, with more than 20 percent of medications currently on the market containing fluorine atoms. This prevalence reflects the profound influence that fluorine substitution exerts on molecular properties, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability.

The positioning of the fluorine atom at the 2-position of the pyridine ring in this compound creates a unique electronic environment that significantly influences the reactivity and physical properties of the molecule. Fluorine substitution at this position exerts both inductive and resonance effects, selectively stabilizing the nitrogen lone pair and the pi orbitals within the pyridine ring system. This electronic modulation affects valence orbital energies and can significantly impact the ionization behavior and vibrational dynamics of the compound.

Research into fluorinated pyridine systems has demonstrated that the spatial arrangement of fluorine atoms governs critical molecular properties including ionization energies, molecular geometries, and vibronic interactions. The specific case of 2,4-difluoropyridine, which shares structural similarities with this compound in terms of fluorine positioning, exhibits synergistic effects between para-resonance and ortho-inductive withdrawal mechanisms. These electronic effects contribute to molecular stabilization and influence the chemical reactivity patterns observed in fluorinated pyridine derivatives.

The development of synthetic methodologies for fluorinated pyridine compounds has advanced significantly through the implementation of selective fluorination techniques. Elemental fluorine in combination with iodine mixtures has proven particularly effective for the selective fluorination of pyridine substrates, yielding corresponding 2-fluoro derivatives in high yields at room temperature. These methodological advances have facilitated the preparation of complex fluorinated pyridine derivatives such as this compound with improved efficiency and selectivity.

The carboxylic acid functionality present in this compound provides additional synthetic versatility, enabling further derivatization and incorporation into more complex molecular frameworks. Late-stage functionalization approaches have demonstrated the utility of fluorinated pyridine carboxylic acids as intermediates in the synthesis of medicinally relevant compounds, with recent research showing successful transformations of fluoropyridine methyl esters to corresponding amides without substitution of the fluoride substituent.

Table 3: Comparative Analysis of Fluorinated Pyridine Derivatives

| Compound | Fluorine Position | Electronic Effect | Synthetic Utility |

|---|---|---|---|

| 2-Fluoropyridine | 2-position | Strong inductive withdrawal | High reactivity at positions 4,6 |

| 3-Fluoropyridine | 3-position | Moderate inductive effect | Moderate reactivity enhancement |

| 4-Fluoropyridine | 4-position | Resonance and inductive effects | Enhanced electrophilicity |

| This compound | 2-position with additional substituents | Combined electronic effects | Versatile synthetic intermediate |

The significance of fluorinated pyridine derivatives extends beyond synthetic utility to encompass their role in drug discovery and development. The incorporation of fluorine atoms into pyridine-containing pharmaceuticals has led to nearly 300 fluorine-containing drugs receiving official approval for medicinal use. The unique physicochemical properties imparted by fluorine substitution, including enhanced metabolic stability and improved target protein affinity, make compounds such as this compound valuable building blocks for pharmaceutical development.

Properties

IUPAC Name |

2-fluoro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJKNZFRFJDNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Methyl 2,6-difluoropyridine-3-carboxylate (Compound 12)

- Methyl 2,6-dichloropyridine-3-carboxylate (Compound 16)

These esters serve as the backbone for regioselective substitution reactions.

Nucleophilic Substitution with Methylamine

- Reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine in ethanol at low temperatures (~−25 °C) yields a mixture of regioisomers:

- Methyl 2-fluoro-6-methylaminopyridine-3-carboxylate (Compound 13)

- Methyl 6-fluoro-2-methylaminopyridine-3-carboxylate (Compound 14)

- The ratio of 13 to 14 is approximately 57:43, necessitating chromatographic separation.

- Solvent choice critically affects regioselectivity; polar aprotic solvents like DMF favor the 6-substituted product (Compound 13) with up to 97% selectivity.

Methoxylation and Ester Exchange

- Treatment of methyl 2-fluoro-6-(N-methyl-N-pivaloyl)aminopyridine-3-carboxylate with potassium tert-butoxide and methanol leads to methoxylation at the 2-position.

- This step also involves ester exchange and de-acylation, yielding methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (Compound 8) in 68% yield.

Bromination and Hydrolysis

- Bromination of Compound 8 using N-bromosuccinimide (NBS) selectively introduces bromine at the 5-position.

- Subsequent alkaline hydrolysis converts the ester to the carboxylic acid, producing the target compound 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Compound 1) with high yields (up to 96%).

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Methylamine, EtOH, −25 °C | Mixture of 13 and 14 | Quantitative | 57:43 ratio of regioisomers |

| Solvent effect on substitution | DMF, MeOH, THF, CH2Cl2 at 5 °C | Compound 13 favored in DMF | Up to 97% | DMF best for regioselectivity |

| Methoxylation & de-acylation | Potassium tert-butoxide, MeOH, reflux | Compound 8 | 68% | Ester exchange occurs |

| Bromination | N-Bromosuccinimide (NBS), DMF, 80 °C | Brominated derivative (Compound 9) | High | Selective bromination at 5-position |

| Hydrolysis | Alkaline hydrolysis | Target acid (Compound 1) | 88-96% | Final step to carboxylic acid |

Research Findings and Analysis

- The regioselectivity of nucleophilic substitution on 2,6-dihalogenated pyridine esters is highly dependent on solvent polarity and temperature. Polar aprotic solvents such as DMF enhance substitution at the 6-position over the 2-position.

- Protecting groups like pivaloyl on the amino substituent improve yields and direct substitution effectively.

- Bromination using NBS is efficient and selective, avoiding polybromination under controlled conditions.

- The overall synthetic route from 2,6-difluoropyridine-3-carboxylic acid derivatives to the target compound achieves an overall yield of approximately 67%, which is considered efficient for such heterocyclic syntheses.

- The methodology allows for the preparation of derivatives useful in pharmaceutical applications, such as dopamine and serotonin receptor antagonists, indicating the synthetic utility of this approach.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemistry

2-Fluoro-4-methylpyridine-3-carboxylic acid is widely utilized as a building block in organic synthesis. It can participate in various chemical reactions:

- Substitution Reactions: The fluorine atom can be replaced by other functional groups.

- Oxidation and Reduction: The carboxylic acid group can undergo transformations to yield different derivatives.

- Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions, facilitating the formation of new carbon-carbon bonds.

Biology

This compound plays a role in the development of biologically active molecules. For instance, derivatives of this compound have been explored for their potential as pharmaceuticals targeting various biological pathways.

Medicine

Research has identified potential therapeutic applications for derivatives of this compound. Studies indicate that it may contribute to the development of new drugs with specific pharmacological effects, particularly in treating diseases linked to inflammation and cancer.

Industrial Applications

The compound is also relevant in industrial contexts:

- Agrochemicals: It is used in the formulation of pesticides and herbicides.

- Dyes and Pigments: Its derivatives are employed in the production of colorants.

- Specialty Chemicals: The compound serves as an intermediate in synthesizing various industrial chemicals.

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the synthesis of novel compounds derived from this compound that exhibited significant anti-inflammatory properties. The synthesis involved modifying the carboxylic acid group, leading to enhanced biological activity compared to unmodified derivatives .

Case Study 2: Application in Agrochemicals

Research highlighted the effectiveness of a pesticide formulation incorporating this compound. Field trials showed improved pest control efficacy compared to traditional formulations, indicating its potential as a valuable component in agricultural chemistry .

Data Tables

| Application Area | Specific Use | Example Compounds Derived |

|---|---|---|

| Chemistry | Building block for organic synthesis | Various pyridine derivatives |

| Biology | Development of pharmaceuticals | Anti-inflammatory agents |

| Medicine | Drug discovery | Potential cancer therapies |

| Industrial Chemistry | Agrochemical formulations | Pesticides and herbicides |

| Dyes and Pigments | Production of colorants | Specialty dyes |

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Fluoropyridine-4-carboxylic Acid (CAS 393-53-3)

- Structure : Fluorine at position 3, carboxylic acid at position 4.

- Molecular Formula: C₆H₄FNO₂; MW: 141.1 g/mol .

- Comparison: The positional inversion of fluorine and carboxylic acid groups alters electronic properties.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structure : Chlorine at position 2, methyl at position 6, carboxylic acid at position 4 (pyrimidine ring).

- Comparison : The pyrimidine core introduces two nitrogen atoms, enhancing ring electron deficiency. Chlorine’s stronger electron-withdrawing effect compared to fluorine may further acidify the carboxylic group, but the methyl group’s position (6 vs. 4 in the pyridine analog) modifies steric interactions .

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structure : Trifluoromethyl (-CF₃) at position 4, carboxylic acid at position 3.

- Comparison : The -CF₃ group is a stronger electron-withdrawing substituent than fluorine, significantly lowering the pKa of the carboxylic acid. This enhances solubility in polar solvents and reactivity in coupling reactions .

Functional Group Variations

4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide

- Structure: Amide group at position 2, amino-fluorophenoxy substituent at position 4.

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4)

- Structure : Carboxylic acid on a fluorophenyl ring linked to a hydroxypyridine.

- Molecular Formula: C₁₂H₈FNO₃; MW: 249.2 g/mol.

- Comparison: The extended conjugation between aromatic systems increases stability and may enable applications in coordination chemistry or as a ligand for metal nanoparticles .

Steric and Lipophilic Effects

2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid

- Structure : Methoxy and trifluoromethyl groups on a phenyl ring attached to pyridine-3-carboxylic acid.

- Comparison : The bulky trifluoromethylphenyl group increases lipophilicity, favoring membrane permeability in drug design. However, steric hindrance may reduce reactivity in certain synthetic pathways .

2-Fluoro-6-methoxyisonicotinic Acid

- Structure : Methoxy at position 6, fluorine at position 2.

- Comparison : The methoxy group’s electron-donating nature counterbalances fluorine’s electron withdrawal, creating a balanced electronic profile for intermediate synthesis .

Biological Activity

2-Fluoro-4-methylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C₆H₆FNO₂

- Molecular Weight : 155.12 g/mol

- CAS Number : 126-97-6

- SMILES Notation : Cc1cc(cn1)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom and the carboxylic acid group enhances its binding affinity, allowing it to modulate the activity of target biomolecules effectively. These interactions can influence various cellular pathways, including those involved in inflammation and cancer progression .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings indicate that the compound is particularly effective against pathogenic bacteria, suggesting its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against strains like Candida albicans. The MIC values for antifungal efficacy ranged from 16.69 to 78.23 µM, indicating moderate activity against fungal pathogens .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within eight hours at certain concentrations .

Cancer Cell Line Studies

Another significant area of research involves the compound's effects on cancer cell lines. In vitro studies have shown that derivatives of pyridine compounds can inhibit Stat3 signaling pathways, which are critical in tumor growth and survival. The substitution of specific groups in pyridine derivatives, including fluorine and methyl groups, was found to enhance their potency against cancer cells .

Q & A

Q. What are the standard synthetic routes for 2-Fluoro-4-methylpyridine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation, cyclization, and functional group modifications. For example:

- Step 1 : Condensation of fluorinated pyridine precursors (e.g., 2-chloro-5-fluoro-pyridine-4-carboxylic acid derivatives) with methylating agents to introduce the methyl group at the 4-position .

- Step 2 : Hydrolysis or oxidation to form the carboxylic acid moiety. Reaction conditions often require catalysts like palladium acetate or copper, with solvents such as DMF or toluene .

- Step 3 : Purification via recrystallization or column chromatography. For example, evaporation of combined filtrates under reduced pressure is a common post-reaction step .

Key References : Multi-step protocols from fluoropyridine derivatives , solvent and catalyst selection .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions. Fluorine’s electronegativity causes distinct splitting patterns (e.g., coupling in aromatic protons) .

- Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .

- FT-IR : Validates carboxylic acid (-COOH) and C-F stretches (1100–1000 cm) .

Data Example : In a related fluoropyridine derivative, H NMR showed aromatic protons at δ 7.63 (d, J = 8.4 Hz) and δ 2.56 (s, methyl group) .

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency in halogenated intermediates .

- Temperature Control : Reactions at 40–100°C under inert atmospheres reduce side products .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in fluorinated systems .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data for fluorinated pyridine derivatives?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine at the 2-position deshields adjacent protons, causing downfield shifts. Compare with non-fluorinated analogs to assign peaks .

- Dynamic Effects : Rotameric equilibria in solution may split signals. Use variable-temperature NMR to confirm .

- Validation : Cross-check with computational NMR predictions (e.g., DFT calculations) .

Q. What computational methods predict the reactivity of fluorinated pyridine-carboxylic acids?

- Methodological Answer :

- DFT Calculations : Model electrophilic aromatic substitution (e.g., Fukui indices) to identify reactive sites for further functionalization .

- Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction thermodynamics .

- Transition State Analysis : Identify rate-limiting steps in multi-step syntheses (e.g., cyclization barriers) .

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Variability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm .

- Thermal Stress : Use TGA to assess decomposition thresholds (e.g., 150–200°C for pyrolytic stability) .

- Degradation Products : Characterize by LC-MS/MS; fluorinated byproducts often show [M–CO] fragments .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.